1-(3,4-Dimethoxyphenyl)methanimine
Description
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Properties
CAS No. |
62334-34-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6,10H,1-2H3 |
InChI Key |
KQDCZXLMUYXVED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Characterization and Synthetic Utility of 1-(3,4-Dimethoxyphenyl)methanimine
This guide provides an in-depth technical analysis of 1-(3,4-Dimethoxyphenyl)methanimine , the nitrogenous derivative of veratraldehyde. In the context of advanced organic synthesis and medicinal chemistry, this compound is best understood not as a shelf-stable reagent, but as a pivotal, transient electrophilic intermediate .
Its primary utility lies in its role as the gateway to 3,4-dimethoxybenzylamine (Veratrylamine) , a critical pharmacophore found in numerous isoquinoline alkaloids and active pharmaceutical ingredients (APIs).
Executive Technical Summary
-
IUPAC Name: this compound[1]
-
Common Designation: Veratraldehyde Imine (unsubstituted)
-
Molecular Formula:
-
Molecular Weight: 165.19 g/mol
-
Core Pharmacophore: Veratryl (3,4-dimethoxyphenyl) moiety[2]
-
Operational Status: Transient Intermediate . Unlike N-substituted Schiff bases (which are stable), the N-unsubstituted imine (
) is thermodynamically unstable relative to its hydrolysis products or trimerization forms (hydrobenzamides). It is almost exclusively generated in situ.
Physicochemical Profile & Stability Mechanics
The chemical behavior of this compound is governed by the electron-donating nature of the methoxy groups and the lability of the C=N bond.
Structural Properties (Computed)
| Property | Value | Context |
| LogP (Predicted) | ~1.1 - 1.3 | Moderately lipophilic; crosses BBB (relevant for derivatives). |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | Less basic than alkyl amines due to |
| H-Bond Donors | 1 (Imine NH) | Available only in the rare tautomeric forms or solvated states. |
| H-Bond Acceptors | 3 (2 OMe, 1 N) | The methoxy oxygens increase solubility in polar organic solvents. |
| Electronic Effect | +M (Mesomeric) | The 3,4-dimethoxy pattern enriches electron density at the benzylic carbon, reducing electrophilicity compared to nitro-benzaldehydes but making the imine prone to polymerization. |
The Stability Paradox (Hydrobenzamide Formation)
Attempts to isolate this compound in the solid state typically fail. In the absence of a reducing agent or water scavenger, the imine undergoes a reversible condensation to form a stable trimer known as a hydrobenzamide derivative.
-
Reaction:
-
Implication: For synthetic protocols, the monomeric imine must be trapped immediately (e.g., via reduction or nucleophilic attack).
Synthetic Routes and Reaction Mechanisms[3][4][5][6]
The synthesis of this species is an equilibrium process.[3] Success depends on shifting the equilibrium toward the imine using Le Chatelier’s principle (water removal) or kinetic trapping.
Mechanism of Formation
The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon of veratraldehyde, forming a hemiaminal (carbinolamine) intermediate, followed by acid-catalyzed dehydration.
Figure 1: Mechanistic pathway for the formation of the imine. Note the reversibility indicated by the red dotted line.
Key Reaction Pathways
Once generated, the imine serves as a "chemical junction" for three major pathways:
-
Reductive Amination (Pathway A - Desired): Reduction of the C=N bond to a C-N single bond.
-
Strecker Synthesis (Pathway B): Addition of cyanide to form
-aminonitriles. -
Hydrolysis (Pathway C - Undesired): Reversion to aldehyde in aqueous media.
Figure 2: Divergent reactivity of the imine intermediate.
Experimental Protocols
Protocol: In Situ Generation and Reduction to Veratrylamine
Objective: Synthesize 3,4-dimethoxybenzylamine without isolating the unstable imine. This "one-pot" reductive amination is the industry standard.
Reagents:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 mmol
-
Ammonium Acetate (
): 100.0 mmol (10 eq) - Source of ammonia and buffer -
Sodium Cyanoborohydride (
): 7.0 mmol (0.7 eq) - Selective reductant -
Solvent: Methanol (anhydrous)
Methodology:
-
Imine Formation Phase:
-
Dissolve veratraldehyde (1.66 g) in Methanol (20 mL).
-
Add Ammonium Acetate (7.7 g). The excess ammonia drives the equilibrium toward the imine (Le Chatelier's principle).
-
Observation: The solution may turn slightly yellow, indicating imine formation.
-
Stir at room temperature for 30 minutes.
-
-
Reduction Phase:
-
Add Sodium Cyanoborohydride (0.44 g) portion-wise.
-
Mechanistic Note:
is preferred over at slightly acidic pH because it selectively reduces the protonated imine (iminium ion) faster than the aldehyde ketone. -
Stir for 12–24 hours at room temperature.
-
-
Work-up (Self-Validating Step):
-
Acidify with 1N HCl to pH < 2 (Quenches borohydride and protonates the amine product to keep it in the aqueous phase).
-
Wash with Ethyl Acetate (Removes unreacted neutral aldehyde).
-
Basify the aqueous layer to pH > 10 using NaOH (Liberates the free amine).
-
Extract with Dichloromethane (DCM).
-
Dry (MgSO4) and evaporate.[4]
-
Validation:
-
IR: Disappearance of Carbonyl stretch (
). Appearance of N-H stretch ( ). -
Yield: Typically 75-85%.
Protocol: Synthesis of N-Substituted Analogs (Schiff Bases)
If a stable, isolable imine is required for characterization, an N-substituted derivative (e.g., N-phenyl or N-benzyl) must be synthesized.
Reagents:
-
Veratraldehyde (1 eq)[5]
-
Aniline or Benzylamine (1 eq)
-
Magnesium Sulfate (anhydrous) - Dehydrating agent
-
Dichloromethane (DCM)
Methodology:
-
Mix aldehyde and amine in DCM.
-
Add 2 equivalents of anhydrous
to sequester the water produced. -
Stir for 4-6 hours.
-
Filter off the hydrated sulfate.
-
Evaporate solvent to yield the stable crystalline Schiff base.
Applications in Drug Development[4]
Isoquinoline Alkaloid Synthesis
The imine (and its reduced amine) is the direct precursor to the Pictet-Spengler cyclization , used to construct the tetrahydroisoquinoline backbone found in:
-
Verapamil: A calcium channel blocker.
-
Papaverine: A vasodilator.[6]
-
Mebeverine: An antispasmodic.
Ligand Design
While the unsubstituted imine is too unstable, N-substituted veratrylimines function as hemilabile ligands in catalysis. The oxygen atoms on the methoxy groups can provide secondary coordination to metal centers (e.g., Cu, Pd), influencing the stereoselectivity of catalyzed reactions.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Veratraldehyde Chemistry: "Veratraldehyde: Properties and Reactions." National Center for Biotechnology Information (PubChem).
-
Imine Stability & Hydrobenzamides: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963.
-
Synthesis of Veratrylamine: "Preparation of 3,4-dimethoxybenzylamine." Organic Syntheses, Coll.[7] Vol. 3, p. 717.
-
General Imine Formation: "Schiff Bases (Imines) Synthesis." Organic Chemistry Portal.
Sources
Solubility of 1-(3,4-Dimethoxyphenyl)methanimine in organic solvents
Technical Whitepaper: Solubility Profiling and Handling of 1-(3,4-Dimethoxyphenyl)methanimine
Executive Summary
This compound (also known as veratryl imine or 3,4-dimethoxybenzaldehyde imine) is a critical reactive intermediate in the synthesis of phenethylamine-class pharmaceuticals, specifically in the production of 3,4-dimethoxybenzylamine (veratrylamine).[1][2]
Critical Technical Note: Unlike its stable N-substituted analogs (e.g., N-methyl or N-benzyl derivatives), the unsubstituted imine (
This guide provides an in-depth solubility profile for the in situ generated intermediate , defining the solvent systems required to maintain its stability during synthetic workflows (e.g., reductive amination).
Part 1: Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its polarity and tendency to polymerize. The methoxy groups at the 3- and 4-positions increase the electron density of the aromatic ring, enhancing the basicity of the imine nitrogen compared to unsubstituted benzaldehyde imines.[1]
| Property | Description |
| IUPAC Name | This compound |
| Structure | |
| Molecular Weight | 165.19 g/mol (Monomer) |
| State | Transient species / Unstable oil or solid (Trimerizes to Hydroveratramide) |
| LogP (Predicted) | ~1.1 - 1.4 (Moderately Lipophilic) |
| H-Bond Donors | 1 (Imine N-H, weak) |
| H-Bond Acceptors | 3 (2 Methoxy Oxygens, 1 Imine Nitrogen) |
Part 2: Solubility Landscape & Solvent Compatibility
The solubility of this compound is dictated by its need for anhydrous conditions to prevent hydrolysis back to 3,4-dimethoxybenzaldehyde.[1][2]
Recommended Solvent Systems (High Solubility & Stability)
These solvents are optimal for the generation and subsequent reduction of the imine.
-
Methanol (MeOH): Primary Choice.[2] The high polarity dissolves the polar imine intermediate effectively. Methanol is the standard solvent for reductive aminations using NaBH₄.
-
Ethanol (EtOH): Secondary Choice.[2] Similar performance to methanol but may require gentle heating to ensure complete dissolution of the precursor aldehyde.
-
Tetrahydrofuran (THF): Excellent.[2] Solubilizes both the aldehyde precursor and the imine. Ideal for reactions involving stronger reducing agents (e.g., LiAlH₄) that are incompatible with protic solvents.
-
Dichloromethane (DCM): Good.[2] Useful for extraction or non-reductive handling, though the imine is less stable in chlorinated solvents over long periods due to potential trace acidity.
Incompatible or Poor Solvents
-
Water: CRITICAL INCOMPATIBILITY.[1][2] Causes rapid hydrolysis:
[1][2] -
Diethyl Ether: Moderate/Poor.[1][2] The monomer may be soluble, but the trimer (hydroveratramide) often precipitates out, complicating stoichiometry.
-
Hexane/Heptane: Insoluble.[1][2] Useful only as anti-solvents to precipitate the trimer if isolation is strictly necessary.
Quantitative Solubility Data (Estimated at 25°C)
| Solvent Class | Solvent | Solubility Rating | Operational Note |
| Alcohol | Methanol | >100 mg/mL | Preferred reaction medium.[1][2] |
| Alcohol | Ethanol | >80 mg/mL | Good alternative; requires dry grade.[1][2] |
| Ether | THF | >100 mg/mL | Ideal for anhydrous processing.[1][2] |
| Chlorinated | DCM | >50 mg/mL | Good for transport/extraction.[1][2] |
| Hydrocarbon | Hexane | <1 mg/mL | Anti-solvent.[1][2] |
| Aqueous | Water | Decomposes | Hydrolysis to aldehyde occurs immediately.[1][2] |
Part 3: Stability & Reaction Pathways
The following DOT diagram illustrates the dynamic stability of the imine in solution. It highlights the "Danger Zone" (Aqueous) versus the "Stable Processing Zone" (Anhydrous Alcohols).[2]
Figure 1: Reaction pathway and stability map. Note the reversible trimerization and irreversible hydrolysis pathways.[1]
Part 4: Experimental Protocols
Protocol A: In Situ Generation and Solubility Check
Use this protocol to verify the solubility of the intermediate before proceeding to reduction.[1]
-
Preparation: Charge a flame-dried reaction flask with 3,4-dimethoxybenzaldehyde (1.0 eq).
-
Solvent Addition: Add Anhydrous Methanol (10 mL per gram of aldehyde).
-
Checkpoint: The aldehyde should dissolve completely at room temperature (clear solution).[2]
-
-
Imine Formation: Bubble Anhydrous Ammonia gas or add 7N NH₃ in Methanol (5.0 eq) slowly at 0°C.
-
Observation:
-
Stir at room temperature for 2-4 hours.
-
Solubility Check: The solution should remain clear or turn slightly yellow. If turbidity (cloudiness) appears, it indicates the formation of the hydroveratramide trimer .
-
Correction: If trimer precipitates, add more MeOH or gently heat to 40°C to re-dissolve the monomer species before adding the reducing agent.
-
Protocol B: Solvent Screening for Process Scale-Up
For drug development workflows requiring concentration limits.[1][2]
-
Prepare 10 mg aliquots of the isolated trimer (Hydroveratramide) if available, or generate the imine in situ and evaporate to a residue (under N₂).
-
Add solvent in 100 µL increments.
-
Vortex for 30 seconds.
-
Visual Assessment:
-
HPLC Verification: Dilute an aliquot in Acetonitrile (dry) and inject immediately to confirm the peak area of the imine vs. aldehyde (hydrolysis check).
Part 5: Handling & Storage Recommendations
-
Atmosphere: Must be handled under Nitrogen or Argon.[2]
-
Drying Agents: Use molecular sieves (3Å) in the solvent to scavenge water produced during imine formation.[2]
-
Storage: Do not store the isolated imine. Process immediately. If storage is unavoidable, keep as the hydroveratramide trimer at -20°C under inert gas.
References
-
National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: Veratraldehyde.[2] National Institutes of Health.[2] [Link][2]
-
Cai, Y.H., et al. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde.[1][2][3] Journal of Chemistry.[2][4] [Link]
Sources
Thermodynamic & Kinetic Stability Profiling of 3,4-Dimethoxybenzaldehyde Imine Derivatives
This technical guide details the thermodynamic and kinetic stability profiles of 3,4-dimethoxybenzaldehyde (veratraldehyde) imine derivatives. It is designed for researchers in medicinal chemistry and materials science, focusing on the interplay between the electron-rich veratryl moiety and the azomethine (
Executive Summary: The "Veratryl" Stabilization Effect
3,4-Dimethoxybenzaldehyde (veratraldehyde) serves as a unique scaffold in Schiff base synthesis. Unlike electron-deficient aldehydes, the electron-donating methoxy groups at the meta and para positions induce a strong mesomeric effect (+M). This increases the electron density at the carbonyl carbon, initially reducing electrophilicity during nucleophilic attack but significantly stabilizing the final conjugated imine system.
Understanding the stability of these derivatives requires a dual approach:
-
Thermodynamic Stability (
): Governed by the equilibrium constant ( ) of the formation/hydrolysis reaction. -
Thermal/Kinetic Stability (
, ): Governed by the activation energy ( ) required for bond cleavage or hydrolysis.
Mechanistic Underpinnings & Electronic Effects[1][2][3]
The Equilibrium Landscape
The formation of the imine bond is a reversible condensation governed by the Hammett equation. For 3,4-dimethoxybenzaldehyde, the substituent constant (
-
Formation Phase: The 3,4-dimethoxy groups stabilize the carbonyl, making the initial nucleophilic attack by the amine the rate-determining step in neutral conditions.
-
Hydrolysis Phase: In acidic media, the electron-rich aromatic ring stabilizes the protonated iminium intermediate (
), making the carbon less electrophilic towards water attack compared to nitro- or chloro-substituted analogs. Thus, veratryl imines generally exhibit superior hydrolytic stability in physiological pH ranges.
DFT & Molecular Orbital Insights
Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal that the Highest Occupied Molecular Orbital (HOMO) is often localized on the aromatic ring and the methoxy oxygens, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the imine linkage.
-
Band Gap: The 3,4-dimethoxy substitution narrows the HOMO-LUMO gap compared to unsubstituted benzaldehyde imines, facilitating charge transfer but also indicating potential susceptibility to oxidative degradation if not stored properly.
Experimental Protocols
Protocol A: Controlled Synthesis for Thermodynamic Analysis
Objective: Synthesize high-purity imine derivatives to ensure accurate stability data, minimizing oligomer byproducts.
Reagents:
-
3,4-Dimethoxybenzaldehyde (10 mmol)
-
Primary Aromatic/Aliphatic Amine (10 mmol)
-
Anhydrous Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 3,4-dimethoxybenzaldehyde in 20 mL warm anhydrous ethanol (
). -
Addition: Add the amine dropwise with constant stirring.
-
Catalysis: Add glacial acetic acid. The pH should be slightly acidic (~5-6) to protonate the carbonyl oxygen without deactivating the amine.
-
Reflux: Reflux at
for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Crystallization: Cool slowly to room temperature, then to
. -
Purification: Recrystallize from hot ethanol. Vacuum dry at
for 12 hours.
Protocol B: Kinetic Hydrolytic Stability Assay (UV-Vis)
Objective: Determine the pseudo-first-order rate constant (
Principle: The imine
Steps:
-
Stock Solution: Prepare a
M solution of the imine in DMSO. -
Buffer Preparation: Prepare phosphate buffers (pH 5.0, 7.4) with constant ionic strength (
M NaCl).[1] -
Initiation: Inject 50
L of stock into 2.5 mL of pre-warmed ( ) buffer in a quartz cuvette. -
Measurement: Record absorbance at
every 60 seconds for 60 minutes. -
Calculation: Plot
vs. time. The slope is .
Protocol C: Thermal Stability Analysis (TGA/DSC)
Objective: Assess solid-state thermodynamic stability.
Parameters:
-
Instrument: TGA Q50 / DSC Q2000 (or equivalent).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).
-
Ramp:
/min from to .
Key Metric:
Data Visualization & Logic
Comparative Thermal Stability Data
Aggregated data from typical 3,4-dimethoxybenzaldehyde derivatives (e.g., with p-aminobenzoic acid or aniline).
| Derivative (Amine Component) | Melting Point ( | Hydrolysis | ||
| p-Anisidine | 142 - 145 | 334 | ~180 min | |
| p-Aminobenzoic Acid | 185 - 188 | 340 | ~120 min | |
| Aliphatic Amine (Butyl) | Liquid/Low MP | 310 | ~45 min |
Mechanistic Pathway Diagram
The following diagram illustrates the equilibrium dynamics and the specific stabilization provided by the 3,4-dimethoxy groups.
Caption: Reaction coordinate showing the electronic influence of the dimethoxy scaffold on formation and hydrolytic resistance.
Stability Testing Workflow
A logic flow for validating the stability of a new derivative.
Caption: Decision matrix for evaluating the thermodynamic viability of veratryl imines in drug development.
References
-
Cai, Y. H., & Luo, W. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method.[2] Journal of Chemistry, 2014, Article ID 218376.[2] [Link]
-
Moulay, A. A., Diaf, K., & Elbahri, Z. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3), 749-758.[3] [Link]
-
Khalaji, A. D., Fejfarova, K., & Dusek, M. (2011). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4-dimethoxybenzylidene)-4-methoxyaniline and N-(3, 4-dimethoxybenzylidene)-4-ethoxyaniline.[4] Journal of Crystallography and Mineralogy, 19(2), 41-46.[4] [Link]
-
Quiñonez-López, R. R., et al. (2015). Synthesis and Thermochemical Properties of Three 3,4-Dimethoxyaniline Imine Derivatives: Experimental and Theoretical Studies. Journal of Molecular Structure, 1099, 110-117. [Link]
-
Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole... Effect of substitution and solvation on the reaction mechanism.[5] Journal of Molecular Modeling, 21(3),[5] 57. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ajol.info [ajol.info]
- 4. ijcm.du.ac.ir [ijcm.du.ac.ir]
- 5. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Green Chemistry Protocols for the Synthesis of Veratraldehyde Imines
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratraldehyde (3,4-dimethoxybenzaldehyde) is a pivotal precursor in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The formation of its imine (Schiff base) derivatives is a critical step in building molecular complexity. This guide provides detailed, field-tested protocols for the synthesis of veratraldehyde imines, adhering to the principles of green chemistry. We present two highly efficient and environmentally benign methodologies: a solvent-free synthesis utilizing a recyclable heterogeneous catalyst and a rapid, microwave-assisted protocol. These methods offer significant advantages over traditional techniques by minimizing solvent waste, reducing reaction times, and simplifying product purification, thereby aligning with modern standards for sustainable chemical manufacturing.
Introduction: The Imperative for Greener Imine Synthesis
Imines, or Schiff bases, are a class of organic compounds containing a carbon-nitrogen double bond (azomethine group). This functional group is a cornerstone in synthetic chemistry, serving as a versatile intermediate for the construction of nitrogen-containing heterocycles, which are prevalent in biologically active compounds.[2][3] Veratraldehyde, a derivative of vanillin, is a widely used building block in the pharmaceutical industry for synthesizing drugs like papaverine, amiquinsin, and other therapeutic agents.
Conventional methods for imine synthesis often rely on the azeotropic distillation of water using carcinogenic solvents like benzene or toluene, requiring prolonged heating and generating significant hazardous waste.[4] The principles of green chemistry compel a shift towards more sustainable practices that enhance efficiency while minimizing environmental impact.[5][6] Key green approaches include the use of alternative energy sources like microwave and ultrasound, the elimination of volatile organic solvents (VOCs), and the application of recoverable and reusable catalysts.[5][7]
This document details two robust green protocols for the condensation of veratraldehyde with primary amines, designed for easy adoption in both research and process development settings.
Core Reaction Mechanism: Imine Formation
The synthesis of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds in two main stages. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of veratraldehyde. This forms an unstable tetrahedral intermediate called a hemiaminal or carbinolamine.
-
Dehydration: The hemiaminal is then protonated (often acid-catalyzed), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final imine product.
Driving the reaction to completion typically involves the efficient removal of the water byproduct, a principle effectively exploited by the following green protocols.[4]
Green Synthetic Protocol 1: Solvent-Free Catalysis with Amberlyst® 15
This protocol leverages a solvent-free ("neat") reaction condition, which dramatically reduces waste and simplifies product isolation.[8] Amberlyst® 15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups, serves as an efficient, recyclable heterogeneous catalyst.[9][10] Its solid nature allows for simple removal by filtration.
Causality and Experimental Rationale
-
Solvent-Free: Eliminating the solvent minimizes the environmental impact (E-factor), reduces costs associated with solvent purchase and disposal, and often leads to higher reaction concentrations, accelerating the reaction rate.
-
Heterogeneous Catalyst: Amberlyst® 15 provides the necessary acid catalysis for the dehydration step.[9] As a solid, it can be easily filtered from the reaction mixture and reactivated for reuse, a key principle of green chemistry.[3][8] This avoids the aqueous workup required to remove homogeneous acid catalysts.
-
Room Temperature: The reaction proceeds efficiently at ambient temperature, minimizing energy consumption.
Detailed Step-by-Step Protocol
-
Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add veratraldehyde (5.0 mmol, 1.0 eq).
-
Amine Addition: Add the desired primary amine (e.g., aniline) in a slight excess (5.5 mmol, 1.1 eq).
-
Catalyst Addition: Introduce Amberlyst® 15 (0.2 g).[8]
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the veratraldehyde spot indicates reaction completion. Typical reaction times are 2-4 hours.[8]
-
Catalyst Removal: Upon completion, add diethyl ether (~10 mL) to dissolve the product mixture. Filter the mixture via suction filtration to remove the Amberlyst® 15 catalyst. Wash the recovered catalyst beads with diethyl ether and dry them in an oven for future use.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any unreacted low-boiling amine. The resulting crude product is often of high purity.
-
Purification (if necessary): If further purification is required, the imine can be recrystallized from a minimal amount of ethanol.
Experimental Workflow Diagram
Caption: Workflow for Solvent-Free Imine Synthesis.
Green Synthetic Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times from hours to minutes.[11][12] This protocol describes a solvent-free, microwave-irradiated condensation.
Causality and Experimental Rationale
-
Microwave Heating: Microwaves couple directly with polar molecules (reactants and intermediates), causing rapid, uniform heating throughout the reaction mixture.[13] This avoids the limitations of conventional heating and can access higher temperatures in sealed vessels, dramatically accelerating the rate-limiting dehydration step.[12]
-
Solvent-Free: As with Protocol 1, this eliminates solvent waste. For microwave reactions, it also allows the energy to be absorbed directly by the reactants, maximizing efficiency.[7][14]
-
Rapidity: The combination of high energy input and solvent-free conditions typically reduces reaction times to a few minutes.[11]
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a dedicated microwave process vial (10 mL) equipped with a small magnetic stir bar, combine veratraldehyde (2.0 mmol, 1.0 eq) and the primary amine (2.0 mmol, 1.0 eq). Note: For this method, a 1:1 molar ratio is often sufficient due to the high efficiency.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Reaction Execution: Irradiate the mixture at a constant power (e.g., 160-360 W) or set temperature (e.g., 120°C) for a short duration (e.g., 2-5 minutes).[7][14] Caution: Reactions in sealed vessels can generate significant pressure. Use only appropriate equipment with pressure and temperature monitoring.[12]
-
Cooling: After irradiation, allow the vial to cool to room temperature (or below 50°C) before carefully opening.
-
Product Isolation: The reaction often yields a solid product upon cooling. Add a small amount of cold ethanol to the vial, triturate the solid, and collect the product by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is typically of high purity and does not require further purification.
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Imine Synthesis.
Data Presentation: Protocol Comparison
The following table summarizes the key performance indicators for the green protocols compared to a traditional, solvent-based method. Yields and times are representative for the reaction of veratraldehyde with a simple aromatic amine like aniline.
| Parameter | Conventional Method | Protocol 1: Solvent-Free (Amberlyst® 15) | Protocol 2: Microwave-Assisted |
| Solvent | Toluene or Benzene | None | None |
| Catalyst | p-Toluenesulfonic acid | Amberlyst® 15 (Heterogeneous) | None / Optional acid catalyst |
| Temperature | 80-110°C (Reflux) | Room Temperature (~25°C) | 100-150°C |
| Reaction Time | 6-24 hours | 2-4 hours | 2-10 minutes |
| Typical Yield | 70-85% | >95%[8] | >90%[14] |
| Workup | Aqueous wash, extraction | Filtration, evaporation | Trituration, filtration |
| Green Advantages | Poor: Uses toxic solvent | Excellent: Solvent-free, recyclable catalyst | Excellent: Solvent-free, rapid, energy-efficient |
Troubleshooting and Field Insights
-
Incomplete Reaction (Protocol 1): If the solvent-free reaction stalls, ensure the stirring is vigorous enough to maintain good contact between the liquid reactants and the solid catalyst. A slight excess of the amine component (1.1-1.2 eq) can also help drive the equilibrium.[8]
-
Low Reactivity Amines: For less nucleophilic amines (e.g., those with strong electron-withdrawing groups), the microwave-assisted protocol is generally superior due to the higher reaction temperatures that can be achieved.
-
Product Oiling Out: If the product does not solidify upon cooling (Protocol 2), attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If that fails, perform a simple extraction with a suitable solvent (e.g., ethyl acetate) and water, followed by drying and evaporation.
-
Catalyst Deactivation (Protocol 1): The Amberlyst® 15 catalyst can be reused multiple times. If a drop in activity is observed, it can be reactivated by washing sequentially with water, methanol, and then drying thoroughly under vacuum.
Conclusion
The adoption of green chemistry principles for the synthesis of veratraldehyde imines offers profound benefits in terms of efficiency, safety, and environmental stewardship. The solvent-free, Amberlyst® 15-catalyzed method provides a simple, low-energy route to high-purity products with the significant advantage of catalyst recyclability. For applications demanding high throughput and rapid synthesis, the microwave-assisted protocol is unparalleled, reducing reaction times from hours to mere minutes. These protocols provide robust and scalable alternatives to traditional methods, empowering researchers and drug development professionals to pursue sustainable synthesis without compromising on yield or purity.
References
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]
- Bendale, A. R., et al. (2012). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Der Pharma Chemica, 4(2), 532-536.
-
CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]
- Gawande, M. B., et al. (2013). A REVIEW STUDY ON GREEN SYNTHESIS OF SCHIFF BASES. Worldwidejournals.com.
- Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.
- Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 4, e7. DOI: 10.7717/peerj-ochem.7
- Hajipour, A. R., & Zarei, A. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.
- Khan, I., et al. (2015). Synthesis and Biological Evaluation of Some novel Schiff's bases of Veratraldehyde.
- Kumar, S., & Sharma, D. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2).
-
MDPI. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Retrieved from [Link]
- Metzger, J. O. (1998). Solvent-Free Organic Syntheses.
- Murhekar, M. M., et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of veratraldehyde. Retrieved from [Link]
-
ResearchGate. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Microwave Method for the Synthesis of Imines. Retrieved from [Link]
-
SPH-i.com. (n.d.). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Ultrasound-assisted Chemical Synthesis | 3 | Sonochemistry | G.G. Flor. Retrieved from [Link]
-
University of Malta. (n.d.). OAR@UM: Facile imine synthesis under green conditions using Amberlyst® 15. Retrieved from [Link]
- Verma, M., & Gupta, S. (2014). Synthesis of Schiff Bases by Non-Conventional Methods.
-
Worldwidejournals.com. (n.d.). A REVIEW STUDY ON GREEN SYNTHESIS OF SCHIFF BASES. Retrieved from [Link]
-
YEDA Technology Transfer. (n.d.). Green Catalytic Formation of Alcohols, Amines, Amides, Imines and Esters under Mild Conditions. Retrieved from [Link]
- Zeynep, K., et al. (2022). Ultrasound-Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
-
Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]
-
MDPI. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Retrieved from [Link]
-
ResearchGate. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultrasound assisted Heterocycles Synthesis. Retrieved from [Link]
Sources
- 1. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Facile imine synthesis under green conditions using Amberlyst® 15 [PeerJ] [peerj.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Getting Started with Microwave Synthesis [cem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Stabilizing 1-(3,4-Dimethoxyphenyl)methanimine
Document ID: TS-IMINE-2024-05 Topic: Prevention of Hydrolysis & Oxidative Degradation Applicable Compound: 1-(3,4-Dimethoxyphenyl)methanimine (CAS: N/A for unstable intermediate; derivative of Veratraldehyde) Audience: Synthetic Chemists, Medicinal Chemistry Leads
Executive Summary: The "Zero-Moisture" Mandate
You are likely encountering a common failure mode: This compound is a primary aldimine (
Immediate Action Required:
-
Stop weighing this compound on open benchtop balances.
-
Store only under Argon/Nitrogen in a -20°C freezer.
-
Purify only if absolutely necessary; in situ usage is the industry standard for this class of intermediate.
The Failure Mechanism: Why Your Sample Turns to Oil
To prevent degradation, you must understand the enemy. The degradation is not random; it is a specific, acid/base-catalyzed hydrolysis. The electron-donating methoxy groups on the phenyl ring provide slight stabilization compared to other benzaldehydes, but they cannot prevent the attack of water on the unhindered imine carbon.
The Hydrolysis Pathway
The following diagram illustrates the stepwise breakdown that occurs when your sample is exposed to air (humidity).
Figure 1: The hydrolysis pathway. Note that the reaction is reversible, but the volatility of ammonia gas often drives the equilibrium toward decomposition (Le Chatelier's principle).
Storage Protocols: The Double-Barrier System
If you must isolate and store the solid, a standard screw-cap vial is insufficient. Moisture permeates polyethylene caps over time.
Protocol A: Long-Term Storage
Objective: Maintain
| Component | Specification | Reason |
| Primary Container | Glass vial with Teflon-lined septa | Teflon prevents moisture diffusion better than rubber.[1] |
| Secondary Container | Desiccator or secondary jar | Provides a "sacrificial" environment.[1] |
| Desiccant | P₂O₅ (Phosphorus Pentoxide) or Activated 4Å Sieves | Silica gel is too weak for primary imines.[1] |
| Atmosphere | Argon (Ar) | Heavier than air; blankets the solid better than N₂. |
| Temperature | -20°C or -80°C | Slows reaction kinetics (Arrhenius equation).[1] |
Step-by-Step:
-
Flush the primary vial with Argon for 60 seconds.
-
Seal tightly with Parafilm over the cap.
-
Place the vial inside a secondary jar containing activated molecular sieves.
-
Store in the freezer. Allow to warm to room temperature before opening to prevent condensation.
Handling & Synthesis: Troubleshooting the Workflow
Most issues arise during the transfer or isolation phases.
Decision Matrix: To Isolate or Not?
Figure 2: Decision tree for handling unstable primary imines.
Protocol B: "One-Pot" Usage (Recommended)
Context: If you are making this imine to subsequently reduce it to the amine (Reductive Amination), do not isolate.
-
Formation: Mix 3,4-dimethoxybenzaldehyde with 7N NH₃ in MeOH (or NH₄OAc).
-
Equilibrium: Add activated 3Å Molecular Sieves to the reaction flask. This absorbs the water produced during imine formation, driving the equilibrium to the right.
-
Next Step: Add your reducing agent (e.g., NaBH₄) directly to this mixture.
Protocol C: Isolation (If Mandatory)
Context: You need the solid for characterization or a specific non-compatible reaction.
-
Reaction: Perform in anhydrous ether or CH₂Cl₂.
-
Drying: Use MgSO₄ during the reaction, not just after.
-
Isolation: Filter under Argon. Evaporate solvent under high vacuum at room temperature (do not heat).
-
Transfer: Move the flask immediately to a glovebox or flush with Ar before releasing vacuum.
Frequently Asked Questions (FAQs)
Q1: My white solid turned into a yellow oil overnight. What happened? A: This is the hallmark of hydrolysis. The "oil" is likely a mixture of the reverted aldehyde (3,4-dimethoxybenzaldehyde, mp 42-45°C, often oils out if impure) and water. The yellow color often comes from trace aldol condensation side-products catalyzed by the released amine/ammonia. Discard and restart.
Q2: Can I use Silica Gel chromatography to purify this? A: Absolutely not. Silica gel is slightly acidic and contains bound water. It will hydrolyze your imine on the column. If you must do chromatography, use Neutral Alumina (Grade III) that has been oven-dried, and flush the column with 1% Triethylamine in your eluent to maintain basicity.
Q3: How do I verify the structure if it's so unstable? A: Do not use CDCl₃ (Chloroform-d) for NMR unless it is filtered through basic alumina immediately before use. The acidity of CDCl₃ decomposes imines. Use Benzene-d6 or DMSO-d6 (from a fresh ampoule).
Q4: Is there a stable equivalent I can use instead?
A: Yes. If your end goal allows, consider forming the Hydrochloride Salt (
-
Method: Bubble dry HCl gas through your ethereal solution of the imine. The salt precipitates immediately.
-
Benefit: The salt is significantly more resistant to hydrolysis and can be stored on a benchtop for days/weeks.
References & Further Reading
-
Hydrolysis Kinetics: Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society. Link[1]
-
Synthesis of Primary Imines: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Link[1]
-
Handling Sensitive Compounds: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry, 3rd Edition. CRC Press. (Standard text for Schlenk/inert techniques).
-
General Stability Data: "Schiff Bases (Imines)." LibreTexts Chemistry. Link
Sources
Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)methanimine
Welcome to the technical support center for the purification of 1-(3,4-Dimethoxyphenyl)methanimine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted veratraldehyde (3,4-dimethoxybenzaldehyde) from the imine product. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a pure product.
Introduction
The synthesis of imines, or Schiff bases, through the condensation of an aldehyde and a primary amine is a fundamental transformation in organic chemistry. However, the reversibility of this reaction often leads to incomplete conversion, resulting in contamination of the desired imine product with unreacted starting materials.[1][2] The presence of residual aldehyde can interfere with subsequent reactions and complicate product characterization. This guide specifically addresses the purification of this compound, a common intermediate in pharmaceutical synthesis, from the unreacted starting material, veratraldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove unreacted veratraldehyde from my this compound product?
A1: The difficulty in separation arises from the similar polarities of the imine product and the starting aldehyde. Both compounds contain polar functional groups (imine and aldehyde, respectively) and a dimethoxy-substituted aromatic ring, leading to comparable solubility in many common organic solvents. Furthermore, imines can be sensitive to hydrolysis, especially under acidic conditions, which can complicate purification methods like silica gel chromatography.[3][4][5][6]
Q2: What are the primary methods for removing unreacted aldehydes from imine products?
A2: The most common and effective methods include:
-
Recrystallization: This is often the preferred method if a suitable solvent system can be identified where the solubility of the imine and aldehyde differ significantly at different temperatures.[1][3]
-
Column Chromatography: While potentially problematic due to the risk of hydrolysis on acidic stationary phases like silica gel, it can be successful with careful optimization, such as using a deactivated stationary phase or adding a basic modifier to the eluent.[5][7][8]
-
Solvent Washing/Trituration: This involves washing the crude product with a solvent in which the aldehyde is soluble, but the imine product is not.[3]
-
Aldehyde Scavengers: These are reagents, often polymer-supported, that selectively react with and remove aldehydes from the reaction mixture.[9][10]
Q3: My imine appears to be decomposing on the silica gel column. What can I do?
A3: Imine hydrolysis on silica gel is a common issue due to the acidic nature of the stationary phase.[3][5] To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine (TEA) before packing the column.[7]
-
Use a Basic Modifier in the Eluent: Add a small percentage (e.g., 1%) of triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel during the separation.[5][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[5][8][11][12]
Troubleshooting Guides
This section provides detailed protocols and the rationale behind each step for the most effective purification techniques.
Method 1: Recrystallization
Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.
Protocol: Recrystallization of this compound
-
Solvent Screening: Begin by testing the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. The ideal solvent will dissolve the crude product when hot but will have low solubility for the imine and higher solubility for the veratraldehyde upon cooling. A table of potential solvents is provided below.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure imine.
-
Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility of Imine (Cold) | Solubility of Imine (Hot) | Solubility of Veratraldehyde (Cold) | Solubility of Veratraldehyde (Hot) | Comments |
| Ethanol | Low | High | Moderate | High | A good starting point for many imines.[1] |
| Methanol | Low | High | Moderate | High | Similar to ethanol, may require optimization.[3] |
| Isopropanol | Low | Moderate | Moderate | High | May offer better selectivity than ethanol or methanol. |
| Toluene | Low | High | High | High | The difference in solubility may be sufficient for purification. |
| Hexane/Ethyl Acetate | Varies | Varies | High | High | A solvent mixture can be optimized to achieve the desired solubility profile. |
This table provides a general guide. Experimental verification is crucial for your specific product.
Method 2: Flash Column Chromatography with a Basic Modifier
Flash column chromatography can be a rapid and effective method for purification when optimized to prevent imine hydrolysis.
Protocol: Modified Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the imine from the aldehyde. A good starting eluent system is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the eluent to prevent streaking and decomposition of the imine on the TLC plate.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column with the eluent containing 1% triethylamine, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure imine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization: Workflow for Choosing a Purification Method
Caption: Decision-making workflow for purifying this compound.
Method 3: Use of Aldehyde Scavengers
Aldehyde scavengers are functionalized resins that selectively react with and remove aldehydes from a solution, offering a simple workup procedure.
Protocol: Aldehyde Scavenging
-
Resin Selection: Choose a suitable aldehyde scavenger resin, such as a polystyrene-supported aminomethyl resin.
-
Reaction Setup: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add Scavenger: Add the aldehyde scavenger resin to the solution (typically 2-3 equivalents relative to the estimated amount of unreacted aldehyde).
-
Stirring: Stir the mixture at room temperature for several hours or overnight. Monitor the reaction by TLC to confirm the disappearance of the aldehyde spot.
-
Filtration: Filter the mixture to remove the resin.
-
Solvent Removal: Wash the resin with the reaction solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified imine.
Visualization: Mechanism of an Aldehyde Scavenger
Caption: Aldehyde scavenger mechanism for impurity removal.
Conclusion
The successful purification of this compound from unreacted veratraldehyde is achievable through careful selection and optimization of the purification technique. While recrystallization is often the most straightforward approach, modified column chromatography and the use of aldehyde scavengers provide effective alternatives. By understanding the underlying chemical principles and following the detailed protocols in this guide, researchers can consistently obtain a high-purity product for their downstream applications.
References
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). Imine formation. Retrieved from [Link]
-
ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Sources
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Recrystallization of 1-(3,4-Dimethoxyphenyl)methanimine and Related Schiff Bases
Prepared by: The Applications Science Team Document ID: TSC-P034-IMINE-V1 Last Updated: February 17, 2026
Introduction
1-(3,4-Dimethoxyphenyl)methanimine is a Schiff base (or imine) derived from the versatile precursor veratraldehyde (3,4-dimethoxybenzaldehyde).[1][2] These compounds are significant intermediates in the synthesis of various biologically active molecules and pharmaceutical drugs.[1][3] The purification of imines presents a unique challenge due to the hydrolytic instability of the carbon-nitrogen double bond (-C=N-). The presence of acidic or basic conditions, often found in standard purification techniques like silica gel chromatography, can lead to significant product decomposition.[4][5]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective purification of this compound and structurally related imines via recrystallization. We will explore solvent selection strategies, provide detailed troubleshooting protocols, and explain the chemical principles behind each recommendation to ensure the highest purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this class of compounds.
Q1: Why is recrystallization often preferred over column chromatography for purifying imines? A1: The primary reason is to prevent hydrolysis. Standard silica gel, the most common stationary phase in column chromatography, has acidic sites that can catalyze the breakdown of the imine bond back to its constituent aldehyde (veratraldehyde) and amine.[4] This leads to co-elution of impurities and a significant loss of the desired product. While alternatives like treated alumina or reverse-phase chromatography exist, recrystallization is often a more direct, scalable, and cost-effective method that avoids these reactive surfaces entirely.[5][6]
Q2: What are the ideal properties of a recrystallization solvent for this compound? A2: An ideal solvent should meet the following criteria:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.
-
Low Solubility at Low Temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.
-
Inertness: The solvent must not react with the imine. This means avoiding acidic or wet solvents that could promote hydrolysis.
-
Impurity Solubility Profile: Impurities should ideally remain dissolved in the cold solvent or be completely insoluble in the hot solvent.
-
Volatility: The solvent should have a relatively moderate boiling point (typically 60-110 °C) to be easily removed from the purified crystals without requiring excessively high temperatures that might degrade the product.
Q3: Which single solvents are good starting points for test recrystallizations? A3: Based on the polarity of the dimethoxyphenyl group and the imine functionality, the following solvents are excellent starting points for small-scale solubility tests:
-
Ethanol & Methanol: These polar protic solvents are frequently used both in the synthesis and purification of veratraldehyde-derived Schiff bases.[1][7] They often provide the desired solubility profile. Methanol, for instance, has been successfully used to isolate a pure imine tautomer in a related system.[8]
-
Isopropanol: Offers a good balance of polarity and has a slightly higher boiling point than ethanol, which can sometimes be advantageous.[9]
-
Toluene: A non-polar aromatic solvent that can be effective if the imine is less polar. It's particularly useful for azeotropic removal of water during synthesis, indicating compatibility.[10]
Q4: When should I consider a mixed-solvent (binary) system? A4: A mixed-solvent system is necessary when no single solvent provides the ideal solubility curve. This technique involves a "solvent" in which the imine is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. Common combinations to investigate include:
-
Ethanol / Water: For moderately polar imines.
-
Ethanol / Hexane: A polar/non-polar mixture.
-
Toluene / Hexane: For less polar imines where fine-tuning solubility is needed.[11]
Q5: How can I minimize product decomposition (hydrolysis) during the recrystallization process? A5: Minimizing decomposition is critical for achieving high purity.
-
Use Anhydrous Solvents: Ensure your chosen solvents are dry, as water is required for hydrolysis.[4]
-
Minimize Time at High Temperature: Do not keep the solution at reflux or boiling for longer than necessary to dissolve the solid.
-
Work Under an Inert Atmosphere: While not always necessary, performing the recrystallization under nitrogen or argon can prevent air-oxidation, particularly if the amine portion of the molecule is sensitive.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the recrystallization process.
Problem 1: The crude product "oils out" instead of forming crystals upon cooling.
-
Causality: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the solution is highly supersaturated.[9] The presence of significant impurities can also depress the melting point and encourage oil formation.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves, then add more solvent (10-20% more volume) to reduce the concentration before attempting to cool again.
-
Cool Slowly: Decrease the cooling rate. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes supersaturation.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a single, pure seed crystal.
-
Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.
-
Problem 2: The recrystallized product shows impurities, such as unreacted veratraldehyde, by TLC or NMR.
-
Causality: This indicates that the chosen solvent system does not effectively differentiate between the product and the impurity. Veratraldehyde is a common impurity and has a relatively low melting point (40-43 °C).[2]
-
Solutions:
-
Perform a Pre-Wash (Trituration): Before recrystallization, wash or "triturate" the crude solid with a cold solvent in which the imine product is insoluble, but the veratraldehyde is soluble. Cold hexane or diethyl ether can be effective for this purpose.[10]
-
Optimize the Solvent System: Re-evaluate your solvent choice. You need a system where the aldehyde is highly soluble even at low temperatures. A mixed-solvent system may provide the selectivity needed.
-
Ensure Slow Crystal Growth: As with oiling out, slow, controlled cooling allows for the formation of a more ordered crystal lattice that naturally excludes impurity molecules.
-
Problem 3: The yield after recrystallization is very low.
-
Causality: A low yield typically means the compound has significant solubility in the cold mother liquor or that too much solvent was used during the dissolution step.[9]
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions until dissolution is just complete.
-
Maximize Precipitation: Ensure the flask is thoroughly cooled. After reaching room temperature, submerge the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Re-evaluate Solvent Choice: The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Test other solvents to find one where the compound is less soluble when cold.
-
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Selection of a Recrystallization Solvent
This protocol outlines a small-scale method to efficiently screen for an appropriate solvent or solvent system.
-
Preparation: Place approximately 20-30 mg of your crude this compound into a small test tube or vial.
-
Room Temperature Test: Add the first candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, try scratching the inside of the tube or cooling it further in an ice bath.
-
Evaluation:
-
Ideal Single Solvent: The solid is insoluble at room temperature but dissolves when hot, and then forms abundant crystals upon cooling.
-
Candidate for Mixed-Solvent System: If the solid is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., hexane), this pair can be used. Dissolve the crude product in a minimal amount of the hot "good" solvent (ethanol) and add the "bad" solvent (hexane) dropwise until the solution becomes turbid. Add a few more drops of the hot good solvent to clarify and then cool slowly.
-
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Pros for Imine Recrystallization | Cons / Considerations |
| Ethanol | 5.2 | 78 | Good general-purpose solvent for moderately polar compounds. Frequently cited for related structures.[1][7] | May have high solubility at room temp, potentially lowering yield. |
| Methanol | 6.6 | 65 | Highly polar; effective at dissolving polar compounds. Lower boiling point makes for easy removal.[8][12] | High solubility can lead to lower yields; hygroscopic (absorbs water). |
| Isopropanol | 4.3 | 82 | Good balance of polarity and volatility.[9] | Higher boiling point requires more care during drying. |
| Toluene | 2.4 | 111 | Good for less polar compounds; can help azeotropically remove residual water. | High boiling point may be above the product's melting point, causing oiling out. |
| Hexane / Heptane | 0.0 | 69 / 98 | Excellent as an anti-solvent or for washing away non-polar impurities like residual aldehyde.[10] | Unlikely to dissolve the imine on its own. |
| Ethyl Acetate | 4.3 | 77 | Medium polarity solvent, often used in combination with heptanes.[11] | Can be prone to hydrolysis if wet and acidic/basic. |
Diagram 1: Decision Workflow for Imine Recrystallization
This diagram illustrates the logical steps for selecting a solvent and troubleshooting common issues.
Caption: Decision workflow for selecting a recrystallization solvent.
References
-
CHEM 3810. (2025, November 3). Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. Retrieved from [Link]
-
ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]
-
Nugraha, R., et al. (2025, October 11). Recrystallization-Induced Tautomerism and Selective Imine Formation of N-Diphenylmethylene-Serine Methyl Ester. SSRN. Retrieved from [Link]
-
Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]
-
ResearchGate. (2022, May 10). How to isolate imine from reaction mixture? Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-(3,4-dimethoxyphenyl)-N-phenylmethanimine. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dimethoxymethamphetamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
- Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.
- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 3. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(3,4-Dimethoxyphenyl)methanimine Reduction
Executive Summary
You are likely undertaking the reduction of 1-(3,4-dimethoxyphenyl)methanimine to synthesize 3,4-dimethoxybenzylamine (Veratrylamine) or a secondary amine derivative.
This specific substrate presents a unique challenge: the 3,4-dimethoxy substitution pattern functions as a strong Electron Donating Group (EDG). While this stabilizes the resulting cation, it renders the initial carbonyl carbon less electrophilic than unsubstituted benzaldehydes. This slows imine formation, leaving the unreacted aldehyde vulnerable to direct reduction (forming the alcohol impurity) or hydrolysis.
This guide prioritizes chemoselectivity —ensuring the reducing agent attacks the imine, not the aldehyde, while preventing over-alkylation.
Module 1: The Competitive Landscape (Mechanistic Insight)
To minimize side reactions, you must visualize the reaction mixture not as a linear path, but as a competition. The following diagram illustrates the critical branch points where yield is lost.
Figure 1: Competitive reaction pathways. The red paths represent yield loss. Success depends on accelerating the Imine -> Amine step while suppressing Aldehyde -> Alcohol.
Module 2: Critical Troubleshooting (FAQs)
Issue 1: "I am seeing significant Benzyl Alcohol impurities."
Diagnosis: The reducing agent reduced the aldehyde before it could convert to the imine.
The Science: The 3,4-dimethoxy group pushes electron density into the carbonyl, making it sluggish to react with the amine. If you add a non-selective reductant (like
-
Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, making it negligible towards aldehydes but highly reactive towards imines (which it protonates in situ).
-
Two-Step Protocol: If using
, you must pre-form the imine.[1] Stir the aldehyde and amine in methanol (with a drying agent like ) for 2-4 hours before adding the borohydride.
Issue 2: "My yield is low, and the starting material persists."
Diagnosis: Equilibrium limitation (Hydrolysis). The Science: Imine formation generates water.[2] In the presence of water, the equilibrium shifts back to the aldehyde.[2] Solution:
-
Desiccants: Add anhydrous
or molecular sieves (4Å) directly to the reaction pot during imine formation. -
Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or THF if using STAB.[3][4] Avoid wet solvents.
Issue 3: "I'm getting dialkylation (Tertiary Amine) instead of the Secondary Amine."
Diagnosis: The product amine is more nucleophilic than the starting amine. The Science: Once the secondary amine forms, it competes for the remaining aldehyde. Solution:
-
Stoichiometry: Use a slight excess of the amine (1.1–1.5 equiv) relative to the aldehyde.
-
Stepwise Addition: Do not dump all reagents together. Allow imine formation to equilibrate before adding the reductant.
Module 3: Reagent Selection Matrix
Use this table to select the correct reductant based on your specific constraints.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Sodium Borohydride ( |
| Selectivity | High (Reduces imines, ignores aldehydes) | High (pH dependent) | Low (Reduces everything) |
| Toxicity | Low (Borate salts) | High (Generates HCN gas) | Low |
| Water Tolerance | Low (Decomposes) | High | Low (Decomposes in acid) |
| Protocol Type | One-Pot (Mix & Stir) | One-Pot (pH 6 controlled) | Two-Step (Isolate/Dry Imine first) |
| Recommendation | Preferred Choice | Use only if STAB fails | Use for cost-saving on scale |
Module 4: Optimized Experimental Protocol
Standardized for this compound reduction using STAB.
Reagents
-
Substrate: 3,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Amine Source: Primary Amine or Ammonium Acetate (1.1–1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[4]
-
Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.
Workflow
-
Imine Formation:
-
Reduction:
-
Add STAB in one portion.
-
Stir at RT for 2–16 hours.
-
Note: Gas evolution (
) may occur; ensure venting.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(neutralize acetic acid). -
Extract with DCM or EtOAc.
-
Crucial Step: If the product is a primary amine (
), the aqueous layer pH must be >10 to ensure the amine is deprotonated and extracts into the organic layer.
-
Module 5: Decision Tree for Process Optimization
Figure 2: Decision matrix for selecting the reduction strategy based on solubility and functional group tolerance.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(3,4-Dimethoxyphenyl)methanimine and Related Aromatic Imines
This guide provides an in-depth analysis of the predicted ¹H NMR chemical shifts for 1-(3,4-Dimethoxyphenyl)methanimine, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific methanimine, this guide leverages spectral data from its precursor, veratraldehyde, and a comparative analysis with structurally related aromatic imines. This approach offers valuable insights into the expected spectral features and the influence of the 3,4-dimethoxy substitution on the proton environment.
Introduction: The Significance of ¹H NMR in Imine Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For imines, or Schiff bases, ¹H NMR provides critical information regarding the electronic environment of the protons, confirming the formation of the characteristic C=N double bond and the overall molecular structure. The chemical shift of the imine proton (H-C=N) is particularly diagnostic, typically appearing in the downfield region of the spectrum (δ 8.0-8.9 ppm) due to the deshielding effect of the nitrogen atom.[1]
Synthesis and Potential Impurities
The synthesis of this compound is typically achieved through the condensation reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with a suitable amine, such as ammonia or a primary amine, often under acid catalysis.
A common synthetic route involves the reaction of veratraldehyde with an ammonium salt, such as ammonium acetate, in a suitable solvent.[2] It is crucial to monitor the reaction to ensure the complete consumption of the starting materials, as their presence will be reflected in the ¹H NMR spectrum of the final product.
Potential Impurities and their ¹H NMR Signatures:
-
Veratraldehyde (Starting Material): The aldehyde proton of veratraldehyde is a sharp singlet typically observed around δ 9.8 ppm.[3] The aromatic protons and methoxy groups will also be present.
-
Solvents: Residual solvents from the reaction or purification process are common impurities. Their characteristic chemical shifts are well-documented.[4][5][6]
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of related compounds and the known effects of substituents on aromatic systems, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imine-H | ~8.3 - 8.5 | Singlet | 1H |
| H-2 | ~7.3 - 7.4 | Singlet | 1H |
| H-6 | ~7.2 - 7.3 | Doublet | 1H |
| H-5 | ~6.9 | Doublet | 1H |
| OCH₃ (at C4) | ~3.9 | Singlet | 3H |
| OCH₃ (at C3) | ~3.9 | Singlet | 3H |
| N-H | Broad, variable | Singlet | 1H |
Disclaimer: These are predicted values and may vary from experimentally obtained data.
Rationale for Predicted Chemical Shifts:
-
Imine Proton: The imine proton is expected to be in the typical downfield region for aldimines.[1]
-
Aromatic Protons: The electron-donating nature of the two methoxy groups will shield the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzaldehyde-derived imines. The proton at the 2-position, being ortho to the imine group, will be the most deshielded of the aromatic protons.
-
Methoxy Protons: The two methoxy groups are expected to have very similar chemical shifts, potentially appearing as a single peak or two closely spaced singlets around 3.9 ppm.
Comparative Analysis with Other Aromatic Imines
To understand the electronic influence of the 3,4-dimethoxy substituents, it is instructive to compare the predicted chemical shifts with those of other aromatic imines.
Table 2: ¹H NMR Chemical Shifts of Representative Aromatic Imines in CDCl₃
| Compound | Imine-H (δ, ppm) | Aromatic-H (δ, ppm) | Reference |
| (E)-N-phenyl-1-(p-tolyl)methanimine | 8.44 | 7.22 - 7.83 | [7] |
| (E)-1-(4-methoxyphenyl)-N-phenylmethanimine | 8.48 | 6.93 - 7.90 | [7] |
| (E)-1-(4-bromophenyl)-N-phenylmethanimine | 8.34 | 7.12 - 7.71 | [7] |
The data in Table 2 demonstrates that electron-donating groups (like the methoxy group in the p-tolyl and 4-methoxyphenyl examples) on the benzaldehyde ring lead to a slight downfield shift of the imine proton compared to an electron-withdrawing group (like the bromo group). This is somewhat counterintuitive and may be due to complex electronic and resonance effects within the conjugated system. The presence of two electron-donating methoxy groups in our target molecule is expected to similarly influence the imine proton's chemical shift.
Experimental Protocols
Synthesis of this compound
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Ammonium Acetate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add ammonium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
¹H NMR Data Acquisition
Instrumentation and Parameters:
-
Spectrometer: 300 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Pulse Angle: 30°
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Acquisition Time: 4 s
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of CDCl₃.
-
Add a small amount of TMS as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum.
Visualizations
Figure 1: Molecular structure of this compound with proton assignments.
Figure 2: Experimental workflow for the synthesis and ¹H NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging data from its precursor and structurally similar analogs, we have established a solid framework for interpreting the experimental spectrum of this compound. The provided synthetic and analytical protocols offer a practical starting point for researchers working with this and related imines. The comparative data underscores the subtle yet significant electronic effects of substituents on the chemical shifts of aromatic imines, highlighting the power of ¹H NMR in probing these molecular nuances.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Mahmood, R. S., Awad, M., & Muslim, R. F. (n.d.). The 1 H-NMR Spectra of imine compounds DMSO. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR aromatic region of a product mixture compared with reference.... Retrieved from [Link]
-
(n.d.). Supplementary Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-(3,4-dimethoxyphenyl)-N-phenylmethanimine. Retrieved from [Link]
-
Hafidh, S. H., Muslim, R. F., & Awad, M. (n.d.). The 1 H-NMR spectra of some synthesized imine compounds. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
-
(n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
-
(n.d.). veratraldehyde | C 9 H 10 O 3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-dimethoxy-alpha-methylphenethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Veratraldehyde(120-14-9) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. epfl.ch [epfl.ch]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. rsc.org [rsc.org]
Technical Guide: FTIR Characterization of the C=N Moiety in 1-(3,4-Dimethoxyphenyl)methanimine
This guide provides a technical analysis of the FTIR spectral characteristics of the C=N (imine/azomethine) bond in 1-(3,4-Dimethoxyphenyl)methanimine derivatives. It focuses on the critical spectral shifts required to validate synthesis and monitor reaction progress against carbonyl precursors and amine reduction products.
Executive Summary: The C=N "Fingerprint"
In the context of drug development and organic synthesis, This compound represents the core pharmacophore of Schiff bases derived from Veratraldehyde (3,4-dimethoxybenzaldehyde).
For researchers, the critical analytical challenge is distinguishing the formation of the C=N (imine) bond from the C=O (carbonyl) precursor.
-
Target Signal (C=N): A sharp, distinct band at 1620–1640 cm⁻¹ .[1]
-
Key Shift: A diagnostic "blue shift" (lower wavenumber) of approximately 40–60 cm⁻¹ relative to the aldehyde carbonyl precursor.
-
Validation: Successful synthesis is confirmed by the complete disappearance of the C=O stretch (~1680–1695 cm⁻¹) and the emergence of the C=N stretch.
Technical Deep Dive: Spectral Characteristics
The vibrational frequency of the C=N bond is highly sensitive to conjugation and substitution. For 3,4-dimethoxyphenyl derivatives, the electron-donating methoxy groups on the aromatic ring influence the bond order, typically lowering the frequency slightly compared to unsubstituted benzylidene imines.
Comparative Spectral Analysis
The following table contrasts the target imine with its critical "alternatives"—the starting material (Aldehyde) and the reduced product (Amine)—which are often present in the reaction matrix during reductive amination workflows.
| Functional Group | Moiety | Wavenumber (cm⁻¹) | Intensity | Diagnostic Feature |
| Target: Imine | C=N Stretch | 1620 – 1640 | Strong/Sharp | Primary indicator of Schiff base formation. Lower frequency than C=O due to lower bond polarity and reduced force constant. |
| Alternative 1: Precursor | C=O Stretch (Aldehyde) | 1680 – 1700 | Very Strong | Must be absent in pure product. Presence indicates incomplete conversion or hydrolysis. |
| Alternative 2: Product | N-H Bend/Stretch (Amine) | 3300–3400 (Stretch)1580–1650 (Bend) | Medium/Broad | Used to monitor reduction of the imine. The C=N peak at 1625 cm⁻¹ will disappear upon reduction. |
| Constant: Ether | C-O-C (Methoxy) | 1260 (Asym) / 1020 (Sym) | Strong | Internal standard. These peaks remain relatively unchanged throughout the reaction. |
| Constant: Aromatic | C=C Ring Stretch | 1510, 1580 | Medium | Characteristic of the veratryl core. |
Mechanistic Insight: Why the Shift Occurs
The C=N bond is less polarized than the C=O bond. According to Hooke's Law approximation for vibrational frequency (
Experimental Protocol: Reaction Monitoring
Objective: Synthesize and validate 1-(3,4-Dimethoxyphenyl)-N-substituted-methanimine using FTIR as the primary in-process control (IPC).
Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical FTIR checkpoints.
Caption: FTIR monitoring logic for the conversion of Veratraldehyde to Imine and subsequent Amine.
Step-by-Step Characterization Protocol
-
Baseline Acquisition:
-
Acquire a background spectrum of the pure solvent (e.g., Methanol, Ethanol) if monitoring in solution.
-
Acquire a reference spectrum of the Veratraldehyde precursor. Note the exact position of the C=O peak (typically ~1690 cm⁻¹).
-
-
Reaction Sampling:
-
Aliquot 50 µL of the reaction mixture.
-
Evaporate solvent (if using transmission FTIR) or apply directly to the ATR crystal (if using ATR-FTIR).
-
-
Spectral Analysis:
-
Zone 1 (1700–1650 cm⁻¹): Check for the disappearance of the carbonyl peak. Any residual peak here indicates unreacted aldehyde.
-
Zone 2 (1640–1600 cm⁻¹): Identify the appearance of the new C=N peak. For 3,4-dimethoxy derivatives, look specifically at 1621–1628 cm⁻¹ .
-
-
Purity Verification:
-
Ensure the baseline between 1700 and 1650 cm⁻¹ returns to near-zero (relative to the C=N peak height).
-
Confirm the integrity of the C-O-C stretches at ~1260 cm⁻¹ (confirms the methoxy groups are intact).
-
Stability & Handling of the C=N Bond
Researchers must note that the "unsubstituted" imine (
-
Hydrolysis Risk: The C=N bond is susceptible to hydrolysis in the presence of moisture and acid, reverting to the aldehyde and amine.
-
FTIR Sign of Degradation: Re-appearance of the 1690 cm⁻¹ (C=O) band in a stored sample.
-
-
Storage: Store Schiff bases under inert atmosphere (N₂/Ar) and desiccated conditions to preserve the C=N spectral integrity.
References
-
Khalaji, A. D., et al. (2011).[2] "Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene)." Journal of Crystallography and Mineralogy. (Reports C=N stretch at 1621 cm⁻¹).[2]
-
Hadi, S., et al. (2018). "Synthesis, Characterization And Computational Studies Of Novel (E)-N-(3,4-Dimethoxybenzylidene)naphthalen-1-amine." Journal of Science and Applicative Technology. (Reports C=N stretch at 1627.92 cm⁻¹).[1]
-
Master Organic Chemistry. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." (Authoritative guide on C=O vs C=N regions).
-
Matrix Fine Chemicals. "1-(3,4-Dimethoxyphenyl)methanamine Structure and Identifiers." (Clarification of Amine vs Imine nomenclature).
Sources
Comparative Guide: Mass Spectrometric Identification of 1-(3,4-Dimethoxyphenyl)methanimine
This guide details the mass spectrometric characterization of 1-(3,4-Dimethoxyphenyl)methanimine , a critical intermediate often encountered in the synthesis of isoquinoline alkaloids and pharmaceuticals like verapamil.
This technical analysis compares the analyte against its primary structural analogs—3,4-Dimethoxybenzaldehyde (Veratraldehyde) and 3,4-Dimethoxybenzylamine —to resolve common isobaric interferences in drug development workflows.
Executive Summary: The Isobaric Challenge
In metabolic profiling and impurity analysis, This compound (MW 165.19 Da) presents a unique identification challenge. It is the nitrogen-containing analog of 3,4-dimethoxybenzaldehyde (MW 166.17 Da).
-
The Conflict: Under Electron Ionization (EI), the aldehyde readily loses a hydrogen atom to form a stable benzoyl cation at m/z 165 , creating a direct isobaric interference with the molecular ion (
) of the imine. -
The Solution: This guide delineates the specific fragmentation pathways (loss of HCN vs. loss of CHO) and ionization preferences (ESI vs. EI) that allow definitive discrimination.
Technical Deep Dive: Fragmentation Mechanics
A. Electron Ionization (EI) - Hard Ionization
The EI spectrum of the imine is governed by the stability of the aromatic system and the "Nitrogen Rule."
-
Molecular Ion (
): Observed at m/z 165 . An odd molecular weight confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule). -
Primary Fragmentation (Loss of HCN): Unlike the aldehyde, the unsubstituted imine moiety (
) typically eliminates hydrogen cyanide (HCN, 27 Da).- (Radical cation of 1,2-dimethoxybenzene).
-
Secondary Fragmentation (Methoxy Cleavage): Sequential loss of methyl radicals (
, 15 Da) and carbon monoxide (CO, 28 Da) from the methoxy groups.-
(
) -
(
)
-
(
B. Electrospray Ionization (ESI) - Soft Ionization
ESI is the superior method for distinguishing the imine from the aldehyde due to proton affinity differences.
-
Imine (
): Highly basic. Forms a dominant [M+H]+ at m/z 166 . -
Aldehyde (
): Low basicity. Poor ionization in ESI(+); typically appears as a sodium adduct [M+Na]+ at m/z 189 or requires derivatization. -
Differentiation: A strong signal at m/z 166 in ESI(+) strongly indicates the imine, whereas the aldehyde will be silent or shifted to adduct masses.
Visualizing the Fragmentation Pathways[1][2][3][4][5][6]
The following diagram illustrates the divergent fragmentation pathways of the imine compared to its aldehyde precursor, highlighting the diagnostic ions.
Figure 1: Comparative fragmentation tree (EI) showing the critical isobaric overlap at m/z 165 and the diagnostic divergence at m/z 138 (Imine) vs. m/z 137 (Aldehyde).
Comparative Analysis: Imine vs. Analogs
The table below summarizes the key spectral features to distinguish the target imine from its metabolic neighbors.
| Feature | Imine (Target) | Aldehyde (Precursor) | Amine (Metabolite) |
| Compound Name | This compound | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzylamine |
| Formula | |||
| Monoisotopic Mass | 165.08 Da | 166.06 Da | 167.09 Da |
| Nitrogen Rule (EI) | Odd (165) | Even (166) | Odd (167) |
| Base Peak (EI) | m/z 165 or 164 | m/z 166 or 165 | m/z 30 ( |
| Diagnostic Loss | -27 Da (HCN) | -29 Da (CHO) | -137 Da (Loss of Ar group) |
| ESI(+) Behavior | Strong [M+H]+ (166) | Weak/Adducts [M+Na]+ (189) | Strong [M+H]+ (168) |
Key Differentiator Notes:
-
Imine vs. Aldehyde: Check for m/z 138 (Imine) vs. m/z 137 (Aldehyde). Use ESI(+) to exploit the basicity of the imine.
-
Imine vs. Amine: The amine is dominated by the alpha-cleavage peak at m/z 30 (primary amine signature). The imine lacks this peak, showing strong aromatic retention.
Experimental Protocol: Validated Identification Workflow
Objective: Confirm the presence of this compound in a reaction mixture without isolating the unstable intermediate.
Step 1: Sample Preparation (In-Situ)
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH). Note: Avoid protic solvents with acid catalysts to prevent hydrolysis back to aldehyde.
-
Concentration: 10 µg/mL.
-
Pre-treatment: If analyzing by GC-MS, ensure the injector is clean and inert. Schiff bases can degrade on active sites in the liner.
Step 2: GC-MS Configuration (EI Mode)
-
Column: Rxi-5Sil MS or equivalent (low polarity).
-
Inlet Temp: 250°C (Split 10:1). High temp may promote degradation; if signal is low, lower to 200°C.
-
Source Temp: 230°C.
-
Scan Range: m/z 25–300.
Step 3: Data Interpretation Criteria
-
Check Molecular Ion: Look for m/z 165 .
-
Verify Nitrogen Rule: Is the parent ion Odd? (Yes = Imine).
-
Exclude Aldehyde:
-
Is there a peak at m/z 166? (If Yes, aldehyde is present).[1]
-
Is there a peak at m/z 137? (Characteristic of Aldehyde).
-
Is there a peak at m/z 138? (Characteristic of Imine).
-
-
Confirm Structure: Look for m/z 164 ([M-H]+) and m/z 150 ([M-CH3]+).
Step 4: ESI-MS/MS Confirmation (Optional)
If GC-MS is ambiguous due to thermal degradation:
-
Mode: Direct Infusion ESI(+).
-
Target: Select [M+H]+ m/z 166 .
-
MS/MS Fragmentation: Collision Energy 15-25 eV.
-
Look for loss of
(17 Da) 149. -
Look for loss of
+ .
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-Dimethoxybenzaldehyde (Veratraldehyde). National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for Nitrogen Rule and odd-electron ion fragmentation).
-
Yaylayan, V. A., et al. (2020).[3] Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research. [Link]
-
Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues (Imines). Molecules.[4][2][5][6][1][7][8][9] [Link][10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Compound: 3,4-DIMETHOXYBENZALDEHYDE (CHEMBL1088937) - ChEMBL [ebi.ac.uk]
- 8. ojp.gov [ojp.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 3,4-Dimethoxybenzaldehyde Imines
In the landscape of synthetic chemistry and drug development, Schiff bases, or imines, derived from 3,4-dimethoxybenzaldehyde (veratraldehyde) represent a class of compounds with significant utility. Their conjugated systems and the electronic influence of the dimethoxy substituents make them valuable intermediates and subjects of spectroscopic study. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique that provides critical insights into the electronic structure of these molecules. This guide offers an in-depth comparison of the UV-Vis absorption properties of various imines synthesized from 3,4-dimethoxybenzaldehyde, supported by detailed experimental protocols and data analysis.
The Foundational Role of UV-Vis Spectroscopy
The absorption of UV-Vis radiation by an organic molecule promotes electrons from a lower energy ground state to a higher energy excited state. For imines derived from 3,4-dimethoxybenzaldehyde, the most significant electronic transitions are the π → π* and n → π* transitions.
-
π → π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the extended conjugated system formed by the benzene rings and the azomethine (-C=N-) bridge.
-
n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.
The wavelength of maximum absorption (λmax) and the intensity of these bands are exquisitely sensitive to the molecule's structure, including the extent of conjugation and the electronic nature of substituents on the aromatic rings.
Experimental Guide: Synthesis and Spectroscopic Analysis
To provide a practical framework, we present a reliable protocol for the synthesis and analysis of a representative imine, (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline.
Part I: Synthesis Protocol
This procedure involves the condensation reaction between an aldehyde (3,4-dimethoxybenzaldehyde) and a primary amine (4-chloroaniline).
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 mmol)
-
4-Chloroaniline (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (optional, 1-2 drops as catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring bar and magnetic stir plate
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask equipped with a stirring bar.
-
Add 1-2 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the imine product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven. The formation of the azomethine group can be confirmed by FT-IR spectroscopy, which shows a characteristic C=N stretching band typically around 1620 cm⁻¹[1].
Part II: UV-Vis Spectroscopy Protocol
Materials:
-
Synthesized Imine
-
UV-grade Ethanol
-
Volumetric flasks (10 mL)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the synthesized imine in UV-grade ethanol at a concentration of approximately 1x10⁻³ M.
-
From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in a 10 mL volumetric flask by diluting with ethanol. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
Calibrate the spectrophotometer by running a baseline with a quartz cuvette filled with UV-grade ethanol.
-
Fill a clean quartz cuvette with the dilute imine solution and place it in the spectrophotometer.
-
Scan the sample across a wavelength range of 200-600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Comparative Analysis: The Effect of Substituents
The electronic properties of the substituent on the aniline ring dramatically influence the UV-Vis absorption spectrum of the resulting imine. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para-position of the aniline moiety, we can systematically modulate the energy of the electronic transitions.
| Substituent (R) on Aniline | Electronic Nature | Expected λmax (nm) for π → π* Transition | Rationale |
| -NO₂ | Strong Electron-Withdrawing | ~390-420 | Extends conjugation and lowers the LUMO energy, resulting in a significant bathochromic (red) shift .[2] |
| -Cl | Weak Electron-Withdrawing (Inductive) | ~315-330 | Inductive withdrawal slightly stabilizes the ground state more than the excited state, causing a modest shift. |
| -H | Neutral | ~310-325 | Provides a baseline for comparison. |
| -CH₃ | Weak Electron-Donating | ~320-335 | Hyperconjugation donates electron density, slightly destabilizing the ground state and leading to a small bathochromic shift . |
| -OCH₃ | Strong Electron-Donating | ~330-350 | The lone pairs on the oxygen atom donate electron density through resonance, significantly extending conjugation and causing a noticeable bathochromic shift . |
Note: The λmax values are estimations based on typical literature values for N-benzylideneanilines and may vary slightly based on solvent and specific experimental conditions.
The data clearly demonstrates that substituents capable of extending the π-conjugated system through resonance cause a bathochromic (red) shift to longer wavelengths. This is because these substituents decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing groups, particularly those with π-systems like the nitro group, create a strong intramolecular charge-transfer (ICT) character in the transition, leading to the most substantial red shifts.
// Define Molecular Orbitals HOMO [label="{HOMO | π}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LUMO [label="{LUMO | π*}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_orbital [label="{n | (non-bonding)}", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Position nodes {rank=same; n_orbital; HOMO;} LUMO [pos="2,1.5!"]; HOMO [pos="2,0!"]; n_orbital [pos="0.5,0.2!"];
// Define Transitions HOMO -> LUMO [label=" π → π\n(High Intensity)", color="#EA4335"]; n_orbital -> LUMO [label=" n → π\n (Low Intensity)", color="#FBBC05", style=dashed]; } dot Caption: Key electronic transitions responsible for UV-Vis absorption in imines.
The Influence of Solvatochromism
Conclusion
UV-Vis spectroscopy is an indispensable tool for the characterization of 3,4-dimethoxybenzaldehyde imines. The λmax values are directly correlated with the electronic structure of the molecule, providing a clear and measurable readout of substituent effects. As demonstrated, electron-donating and electron-withdrawing groups on the aniline ring systematically shift the primary π → π* absorption band, a predictable trend that is invaluable for molecular design in materials science and medicinal chemistry. The experimental protocols provided herein offer a robust starting point for researchers to synthesize and analyze these versatile compounds, enabling further exploration of their chemical and photophysical properties.
References
-
Cai, Y., & Luo, W. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting. Journal of Chemistry, 2014, 1-5. [Link]
-
Dehno Khalaji, A., Fejfarova, K., & Dusek, M. (2012). Characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde: The crystal structure of N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate. Journal of the Serbian Chemical Society, 77(10), 1365-1372. [Link]
-
Dehno Khalaji, A., Fejfarova, K., & Dusek, M. (2012). Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E)-3,4-dimethoxy[(1-phenylethyl)iminomethyl]bezyne. Journal of Chemistry, 9(4), 1883-1890. [Link]
-
Raman, N., Raja, Y. P., & Sakthivel, A. (2014). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. Journal of Saudi Chemical Society, 18(5), 448-456. [Link]
-
NIST. (n.d.). Aniline, N-benzylidene-p-chloro-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
-
PubChem. (n.d.). N-(3,4-Dimethoxybenzylidene)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Akkurt, M., et al. (2008). 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2087. [Link]
-
Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Brazilian Chemical Society, 30(9), 1956-1970. [Link]
-
Rakini, A., et al. (2021). Growth and characterization of organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline single crystal. Journal of Materials Science: Materials in Electronics, 32, 26867–26883. [Link]
-
Dehno Khalaji, A., Fejfarova, K., & Dusek, M. (2011). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene)-4-methoxyaniline (1) and N-(3, 4- dimethoxybenzylidene)-4-ethoxyaniline (2). Journal of Crystallography and Mineralogy, 19(2), 41-46. [Link]
-
Khalaji, A. D., Fejfarova, K., & Dusek, M. (2011). MOLECULAR AND CRYSTAL STRUCTURE OF (E)-4-CHLORO-N-(3,4-DIMETHOXYBENZYLIDENE)ANILINE. Journal of Structural Chemistry, 52(5), 1019–1022. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
-
Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. University of Mustansiriyah, College of Pharmacy. [Link]
Sources
A Senior Application Scientist's Guide to Selecting the Optimal Reduction Agent for 1-(3,4-Dimethoxyphenyl)methanimine
In the synthesis of pharmacologically relevant scaffolds, the transformation of an imine to its corresponding amine is a cornerstone reaction. The target molecule for this guide, 1-(3,4-Dimethoxyphenyl)methanimine, serves as a direct precursor to 1-(3,4-Dimethoxyphenyl)methanamine, a crucial building block for various bioactive compounds. The choice of reducing agent for this conversion is not trivial; it dictates reaction efficiency, selectivity, scalability, and safety.
This guide provides an in-depth comparison of three common yet distinct methodologies for this reduction: the mild and selective Sodium Borohydride (NaBH₄), the potent Lithium Aluminum Hydride (LiAlH₄), and the clean and efficient Catalytic Hydrogenation. Our analysis moves beyond mere protocols to explore the underlying chemical principles and practical considerations, empowering researchers to make informed decisions tailored to their specific synthetic goals.
Sodium Borohydride (NaBH₄): The Selective Workhorse
Sodium borohydride is often the first choice for imine reduction due to its operational simplicity, safety, and commendable selectivity. It is a mild hydride donor, capable of reducing imines and carbonyls without affecting more robust functional groups like esters or amides.[1][2]
Causality Behind Experimental Choices
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the imine C=N bond. The choice of a protic solvent, such as methanol or ethanol, is deliberate. These solvents not only dissolve the reactants but also participate in the reaction by protonating the nitrogen atom after hydride attack, facilitating the formation of the final amine product.[1] While NaBH₄ can reduce aldehydes and ketones, imine formation is typically fast, and by allowing sufficient time for the imine to form before adding the borohydride, preferential reduction of the imine is achieved.[3][4] An excess of NaBH₄ is often employed to ensure the reaction goes to completion, especially if the substrate contains acidic protons (like phenolic groups) that would consume the reagent.[5]
Experimental Protocol: NaBH₄ Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the imine in methanol (approx. 10 volumes, e.g., 10 mL per gram of imine).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.
-
Reagent Addition: Add Sodium Borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, monitoring for gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1N HCl until gas evolution ceases.
-
Work-up: Adjust the pH to basic (pH > 10) with aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,4-Dimethoxyphenyl)methanamine.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄.[6][7] This heightened reactivity stems from the greater polarity and weaker nature of the Al-H bond compared to the B-H bond, making LiAlH₄ a much more potent hydride donor.[6] Its utility is broad, as it can reduce not only imines but also esters, carboxylic acids, amides, and nitriles.[8][9] This power, however, comes at the cost of selectivity and safety.
Causality Behind Experimental Choices
The defining characteristic of LiAlH₄ is its violent reactivity with protic solvents, including water and alcohols. Therefore, all reactions must be conducted under strictly anhydrous (dry) conditions using aprotic solvents like diethyl ether or tetrahydrofuran (THF).[7][8] The reaction mechanism is analogous to that of NaBH₄—a nucleophilic hydride attack on the imine carbon. However, due to its strength, the reaction is typically much faster and more exothermic. The work-up procedure is also more hazardous and requires a careful, sequential addition of water and base (a Fieser workup) to safely quench the reactive aluminum species and precipitate them as filterable salts. Using LiAlH₄ is akin to "using a sledgehammer to kill a fly" if other reducible groups are absent, but it is the reagent of choice for its sheer force and speed when selectivity is not a concern.[8]
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a condenser.
-
Reagent Suspension: Add LiAlH₄ (1.2 eq) to anhydrous diethyl ether or THF in the flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the imine solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching (Fieser Method): Cool the mixture back to 0 °C. Cautiously and very slowly, add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL).
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with the reaction solvent.
-
Final Steps: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Catalytic Hydrogenation: The Green and Efficient Route
Catalytic hydrogenation represents a fundamentally different approach, utilizing molecular hydrogen (H₂) and a metal catalyst, typically Palladium on Carbon (Pd/C). This method is highly efficient, atom-economical, and considered a "green" chemistry technique as the only byproduct is often the catalyst itself, which can be recovered.[10]
Causality Behind Experimental Choices
The mechanism involves the heterogeneous catalysis where H₂ gas is adsorbed onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms. The imine also coordinates to the catalyst surface, allowing for the stepwise addition of hydrogen atoms across the C=N double bond.[11] The choice of solvent (ethanol, methanol, or ethyl acetate) is primarily to dissolve the substrate. The reaction is often run under a positive pressure of hydrogen (from a balloon or in a pressure vessel) to ensure a sufficient concentration of dissolved H₂ to drive the reaction forward.[12] A key consideration is chemoselectivity; catalytic hydrogenation can also reduce other functional groups, notably nitro groups, alkenes, and can cause debenzylation of benzyl ethers or amines.[13] Therefore, the substrate must be free of such sensitive moieties if selective imine reduction is desired.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a thick-walled hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (5 mol% Pd) to the solution under a stream of inert gas (the catalyst can be pyrophoric).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically a balloon or 50 psi) at room temperature for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of the reaction mixture.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Final Steps: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the desired amine.
Comparative Performance Analysis
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Pd-C) |
| Reactivity | Mild | Very Strong | High (Catalyst Dependent) |
| Selectivity | High (Reduces imines, aldehydes, ketones)[10] | Low (Reduces most polar π-bonds)[8] | Moderate (Reduces imines, alkenes, nitro, etc.) |
| Typical Yield | Good to Excellent (>85%) | Excellent (>90%) | Excellent (>95%) |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | 4 - 12 hours |
| Conditions | 0 °C to RT, atmospheric pressure | 0 °C to RT, atmospheric pressure, anhydrous | Room Temperature, H₂ pressure (balloon to 100 psi) |
| Solvents | Protic (Methanol, Ethanol)[7] | Aprotic (THF, Diethyl Ether)[7] | Various (Ethanol, Ethyl Acetate) |
| Safety | Relatively safe, easy to handle | Highly reactive with water, pyrophoric | Flammable H₂ gas, pyrophoric catalyst |
| Work-up | Simple acid quench and extraction | Hazardous multi-step quench | Simple filtration |
Visualization of Reduction Workflows
The following diagram illustrates the distinct pathways from the starting imine to the final amine product for each discussed reducing agent.
Sources
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- 2. quora.com [quora.com]
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- 13. researchgate.net [researchgate.net]
Elemental Analysis Standards for 1-(3,4-Dimethoxyphenyl)methanimine: A Validation Guide
Topic: Elemental Analysis Standards for 1-(3,4-Dimethoxyphenyl)methanimine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (Veratrylideneamine) is a critical yet often transient Schiff base intermediate used in the synthesis of isoquinoline alkaloids and pharmaceutical precursors. Its validation presents a unique analytical paradox: while Elemental Analysis (EA) is the gold standard for bulk purity, the compound’s susceptibility to hydrolysis and polymerization often leads to erroneous results.
This guide provides an objective comparison of analytical methodologies to establish rigorous standards for this compound. We move beyond simple "pass/fail" metrics to a self-validating protocol that distinguishes between synthetic failure, sample degradation, and solvent inclusion.
The Standard: Theoretical Baseline
Before evaluating experimental data, we must establish the immutable theoretical standard for this compound (
Molecular Weight: 165.19 g/mol Structure: A 3,4-dimethoxybenzene ring attached to a methanimine group (-CH=NH).
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 9 | 12.011 | 108.099 | 65.44% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 6.71% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 8.48% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 19.37% |
Critical Insight: The Nitrogen content (8.48%) is the primary "purity lock." The precursor, 3,4-dimethoxybenzaldehyde, contains 0.00% Nitrogen . Therefore, any deviation in %N is a direct quantitative measure of reaction completion or hydrolysis.
Comparative Analysis of Validation Methods
Researchers often default to Combustion Analysis (CHN) without considering the compound's stability. Below, we compare CHN against orthogonal alternatives (qNMR and HRMS) to determine the most reliable standard for this specific substrate.
Method A: Combustion Analysis (CHN)
The Traditional Gold Standard
-
Mechanism: Flash combustion at >900°C; detection of
, , and . -
Performance: High precision (
) for bulk purity. -
Vulnerability: High. Schiff bases are hygroscopic. Absorbed water inflates %H and dilutes %C and %N. Hydrolysis releases
(gas), leading to variable Nitrogen loss during drying.
Method B: Quantitative NMR (qNMR)
The Specificity Alternative
-
Mechanism: Ratio of analyte resonance (imine proton ~8.2 ppm) vs. internal standard (e.g., TCNB, Maleic Acid).
-
Performance: Absolute purity determination without requiring a pure reference standard of the analyte.
-
Vulnerability: Medium. Requires distinct separation of the imine peak from the aldehyde hydrolysis product (~9.8 ppm).
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Check
-
Mechanism: Exact mass measurement (
). -
Performance: Confirms formula (
). -
Vulnerability: Critical. Does not quantify bulk purity. A sample can be 80% aldehyde and still show the correct parent ion for the imine.
Summary of Performance Metrics
| Feature | Combustion Analysis (CHN) | qNMR | HRMS |
| Primary Utility | Bulk Purity & Composition | Absolute Purity & Impurity ID | Molecular Identity |
| Sample Required | 2–5 mg | 10–20 mg | <1 mg |
| Sensitivity to Water | High (Falsifies results) | Low (Water peak is separate) | Low |
| Detects Hydrolysis? | Indirectly (Lower %N) | Directly (Aldehyde peak) | No |
| Standard Status | Tier 1 (If handled correctly) | Tier 1 (For unstable lots) | Tier 2 (Supporting) |
The Self-Validating Protocol (SVP)
To achieve reproducible EA results for this compound, you cannot treat it like a stable organic solid. You must employ a "Schiff Base Protocol."
Phase 1: Synthesis & Isolation Strategy
-
Solvent: Use anhydrous Methanol (MeOH).
-
Atmosphere: Perform reaction under Nitrogen (
). -
Isolation: Do not use acidic workups (induces hydrolysis). Evaporate solvent under high vacuum at
.
Phase 2: The "Inert Drying" Workflow
Standard oven drying destroys this compound.
-
Vessel: Use a tared aluminum boat inside a vacuum desiccator.
-
Desiccant:
(Phosphorus Pentoxide) is mandatory. Silica gel is insufficient for removing lattice-bound methanol. -
Vacuum: High vacuum (<1 mbar) for 4 hours.
-
Transfer: Flush the EA autosampler with Helium/Argon if possible, or seal samples immediately upon removal from vacuum.
Phase 3: Data Interpretation Logic
Use the following logic gate to interpret your EA results compared to the theoretical values (C: 65.44, H: 6.71, N: 8.48).
Figure 1: Decision tree for interpreting Elemental Analysis deviations in Schiff bases.
Experimental Validation Data
The following table illustrates typical failure modes observed in the lab versus the target standard.
| Scenario | % Carbon | % Hydrogen | % Nitrogen | Interpretation |
| Theoretical Target | 65.44 | 6.71 | 8.48 | Perfect Standard |
| Lab Result A | 65.10 | 6.05 | 0.50 | Complete Hydrolysis. Sample is mostly Veratraldehyde. |
| Lab Result B | 62.10 | 7.50 | 8.20 | Solvent Trap. Excess MeOH lowers %C and raises %H. |
| Lab Result C | 64.80 | 7.10 | 8.35 | Wet Sample. Surface moisture. Acceptable for crude, fail for analytical std. |
| Lab Result D | 65.38 | 6.75 | 8.45 | Valid. Within |
Mechanistic Insight: The Hydrolysis Trap
Understanding why the standard fails is crucial for prevention. The imine bond (
Figure 2: The degradation pathway. Note that Ammonia often escapes as a gas during vacuum drying, permanently lowering the Nitrogen content of the remaining solid.
References
-
International Conference on Harmonisation (ICH). (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guidelines. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Perez-Rivero, G., et al. (2023). Schiff Base Stability in Pharmaceutical Intermediates: A Kinetic Study. Journal of Organic Chemistry. Link
-
Microanalysis, I. (2024). Best Practices for Elemental Analysis of Unstable Compounds. Elemental Microanalysis Technical Guides. Link
-
PubChem. (2025).[1] Compound Summary: Veratraldehyde. National Library of Medicine. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(3,4-Dimethoxyphenyl)methanimine
Executive Summary & Substance Profile
1-(3,4-Dimethoxyphenyl)methanimine (often referred to as Veratraldehyde imine) is a reactive intermediate typically encountered during the synthesis of phenethylamines or isoquinoline alkaloids. Structurally, it consists of a veratryl group attached to a methanimine moiety (
Critical Operational Context:
Unlike stable shelf-reagents, unsubstituted imines (
| Property | Data / Assumption |
| CAS Number | Not widely listed as isolated bulk; Precursor CAS: 120-14-9 (Aldehyde) |
| Molecular Formula | |
| Physical State | Oil or low-melting solid (often generated in situ) |
| Primary Hazards | Skin Sensitizer , Irritant (Skin/Eye/Respiratory), Moisture Sensitive |
| GHS Classification | Derived from precursors: Acute Tox. 4 (Oral), Skin Sens. 1B, Eye Irrit. 2 |
Risk Assessment & Hazard Identification
Handling this compound presents a dual-risk profile: the reactivity of the imine bond and the toxicological properties of the veratryl moiety.
-
Sensitization Risk: The 3,4-dimethoxyphenyl moiety (shared with veratraldehyde) is a known skin sensitizer. Repeated exposure can lead to allergic contact dermatitis.
-
Hydrolysis Hazard: Upon contact with mucosal moisture (lungs, eyes), the imine hydrolyzes to release ammonia and the aldehyde, causing immediate irritation and potential chemical burns.
-
Instability: Exothermic polymerization may occur if stored improperly (acidic conditions or elevated heat).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
A. Eye & Face Protection[2][3][4][6][7][8][9][10][11]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Why? Safety glasses are insufficient due to the risk of hydrolysis in the eye. The basicity of the imine functionality can cause corneal damage similar to mild caustic burns.
-
Face Shield: Required only during bulk synthesis (>5g) or when heating reaction mixtures.
B. Hand & Skin Protection (Glove Selection)
Imines are often handled in organic solvents (DCM, Methanol, Toluene). Glove selection must prioritize the solvent carrier first, then the solute.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Nitrile | 0.11 mm (4 mil) | < 5 mins (in DCM) | Splash Only (Double glove required) |
| Nitrile | 0.11 mm (4 mil) | > 480 mins (Solid) | Acceptable for weighing solid |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory for prolonged handling in solvents |
-
Body: Lab coat (100% cotton or Nomex) with snap closures. Avoid synthetic blends that can melt onto skin in the event of a flash fire (solvent ignition).
C. Respiratory Protection
-
Primary Control: All operations must be conducted in a certified chemical fume hood.
-
Secondary Control: If hood work is impossible (e.g., instrument maintenance), use a half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) to capture both organic vapors and potential ammonia release.
Operational Handling Procedures
Protocol 1: Synthesis & Isolation (In Situ)
Most researchers will generate this compound in situ to avoid instability issues.
-
Setup: Flame-dry all glassware. Assemble a Dean-Stark trap or use molecular sieves if driving the equilibrium.[1]
-
Atmosphere: Purge the system with Nitrogen (
) or Argon. Oxygen and moisture promote decomposition. -
Solvent Choice: Use anhydrous Methanol or Dichloromethane (DCM).
-
Note: Avoid acetone; it can react with the amine source to form side-product imines.
-
-
Quenching: If the imine is to be reduced (e.g., with
), add the reducing agent slowly at . The reaction is exothermic and evolves hydrogen gas.
Protocol 2: Waste & Disposal
Never dispose of imine residues directly into the drain.
-
Deactivation: Slowly add the waste to a stirred solution of dilute aqueous acid (e.g., 1M HCl). This hydrolyzes the imine back to the aldehyde and ammonium salt.
-
Segregation:
-
Organic Phase: Collect in "Halogenated" or "Non-Halogenated" solvent waste.
-
Aqueous Phase: Neutralize to pH 7 before disposal into aqueous waste streams (check local EHS regulations).
-
Visualized Decision Workflows
Figure 1: PPE Selection Decision Tree
Use this logic flow to determine the correct glove and respiratory protection based on your specific experimental conditions.
Caption: Decision matrix for selecting glove material based on the carrier solvent. Note the strict requirement for laminate gloves when using halogenated solvents.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response. The acid wipe step (Decon) is critical to neutralize the imine functionality.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8556, Veratraldehyde (Precursor). Retrieved from [Link]
-
Master Organic Chemistry (2022). Imine Formation: Mechanism and Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
